molecular formula C6H11ClN2O B6216189 N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride CAS No. 2742652-45-3

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B6216189
CAS No.: 2742652-45-3
M. Wt: 162.6
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Description

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride: is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom

Properties

CAS No.

2742652-45-3

Molecular Formula

C6H11ClN2O

Molecular Weight

162.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride typically involves the following steps:

  • Formation of the Pyrrole Ring: : The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

  • N-Methylation: : The pyrrole ring is then subjected to N-methylation. This can be done using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the methyl group at the nitrogen atom.

  • Carboxamide Formation:

  • Hydrochloride Formation: : Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can convert the carboxamide group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its ability to interact with biological molecules makes it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for its incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
  • N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide
  • 2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride

Uniqueness

N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interactions with biological targets, making it a distinct entity in research and industrial applications.

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